



# Application Notes & Protocols: Analytical Standard for Perisesaccharide B

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Compound of Interest		
Compound Name:	Perisesaccharide B	
Cat. No.:	B150461	Get Quote

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### Introduction

Perisesaccharide B is an oligosaccharide isolated from the root barks of Periploca sepium.[1] [2] As a unique carbohydrate molecule, establishing a comprehensive analytical standard is crucial for its development as a potential therapeutic agent or research tool. These application notes provide detailed protocols for the identification, quantification, and characterization of Perisesaccharide B, ensuring consistent and reproducible results across different laboratories. The methodologies described herein are based on established analytical techniques for oligosaccharide analysis, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

# Chemical and Physical Properties of Perisesaccharide B

A summary of the known chemical and physical properties of **Perisesaccharide B** is presented in Table 1. This information is vital for the preparation of standards and samples for analysis.

Table 1: Chemical and Physical Properties of Perisesaccharide B



Property	Value	Reference
CAS Number	1095261-93-0	[1][3][4]
Molecular Formula	C36H60O18	[1][2][3]
Molecular Weight	780.85 g/mol	[1][2]
Source	Root barks of Periploca sepium	[1][2]
Purity (typical)	≥98%	[5]
Storage (Powder)	-20°C for 2 years	[1]
Storage (in DMSO)	-80°C for 6 months	[1]

# Experimental Protocols High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a primary method for the quantification of **Perisesaccharide B**. A Normal-Phase HPLC (NP-HPLC) method is recommended for the separation of neutral oligosaccharides.

Objective: To quantify the concentration of **Perisesaccharide B** in a given sample.

#### Materials:

- Perisesaccharide B reference standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Ultrapure water
- Acetic acid (glacial)
- Triethylamine
- TSK gel-Amide-80 column (or equivalent)



HPLC system with a fluorescence or evaporative light scattering detector (ELSD)

#### Protocol:

- · Preparation of Mobile Phase:
  - Solvent A: 0.1% acetic acid in acetonitrile.
  - Solvent B: 0.2% acetic acid and 0.2% triethylamine in water.
- Preparation of Standard Solutions:
  - Prepare a stock solution of Perisesaccharide B reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
  - Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 0.01 mg/mL to 0.5 mg/mL.
- Sample Preparation:
  - Extract Perisesaccharide B from the sample matrix using an appropriate method. The final sample should be dissolved in the initial mobile phase composition.
  - Filter the sample through a 0.22 μm syringe filter before injection.
- HPLC Conditions:
  - Column: TSK gel-Amide-80 (4.6 x 250 mm, 5 μm).
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30°C.
  - Injection Volume: 10 μL.
  - Gradient Elution:
    - 0-20 min: 28% Solvent B (isocratic)



- 20-80 min: Linear gradient from 28% to 45% Solvent B
- 80-85 min: Return to 28% Solvent B
- 85-95 min: Re-equilibration at 28% Solvent B

#### Detection:

- Fluorescence Detector: Excitation at 330 nm, Emission at 420 nm (requires derivatization with a fluorescent tag like 2-aminobenzoic acid).
- ELSD: Nebulizer temperature 30°C, Evaporator temperature 50°C, Gas flow 1.5 L/min.

#### Data Analysis:

- Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
- Determine the concentration of Perisesaccharide B in the sample by interpolating its peak area on the calibration curve.

Table 2: HPLC Quantitative Data Summary (Example)

Standard Concentration (mg/mL)	Peak Area (Arbitrary Units)
0.01	15,000
0.05	75,000
0.10	152,000
0.25	380,000
0.50	755,000

# Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is employed for the confirmation of the molecular weight and for obtaining structural information through fragmentation analysis. Electrospray Ionization (ESI) is a suitable technique for oligosaccharides.



Objective: To confirm the identity and obtain structural information of Perisesaccharide B.

#### Materials:

- Perisesaccharide B sample
- Methanol (MS grade)
- Water (MS grade)
- Formic acid
- Mass spectrometer with an ESI source

#### Protocol:

- Sample Preparation:
  - Dissolve the Perisesaccharide B sample in a 50:50 methanol:water solution containing
     0.1% formic acid to a final concentration of approximately 10 μg/mL.
- MS Parameters (Positive Ion Mode):
  - Ion Source: Electrospray Ionization (ESI)
  - Capillary Voltage: 3.5 kV
  - Cone Voltage: 30 V
  - Source Temperature: 120°C
  - Desolvation Temperature: 350°C
  - Desolvation Gas Flow: 600 L/hr
  - Scan Range: m/z 100-1000
- Tandem MS (MS/MS) for Fragmentation Analysis:



- Select the precursor ion corresponding to [M+Na]+ or [M+H]+ of Perisesaccharide B.
- Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV)
   to induce fragmentation.
- Analyze the resulting fragment ions to deduce the sequence and linkage of the monosaccharide units.

Table 3: Expected Mass Spectrometry Data for Perisesaccharide B

lon	Expected m/z
[M+H]+	781.85
[M+Na]+	803.83
[M+K]+	819.80

# Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy provides the most detailed structural information, including the anomeric configuration and linkage positions of the monosaccharide units.

Objective: To elucidate the complete three-dimensional structure of **Perisesaccharide B**.

#### Materials:

- Perisesaccharide B sample (5-10 mg)
- Deuterium oxide (D2O, 99.9%)
- NMR spectrometer (500 MHz or higher)

#### Protocol:

- Sample Preparation:
  - Dissolve the Perisesaccharide B sample in D2O.



- Lyophilize and re-dissolve in D2O two to three times to exchange all labile protons with deuterium.
- Transfer the final solution to an NMR tube.

#### NMR Experiments:

 1D NMR: Acquire a 1H NMR spectrum to observe the proton signals, particularly the anomeric protons which typically resonate between 4.5 and 5.5 ppm. Acquire a 13C NMR spectrum to observe the carbon signals.

#### 2D NMR:

- COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide residue.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining the linkages between monosaccharide units.
- TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., a single monosaccharide residue).

#### Data Analysis:

- Assign all proton and carbon signals for each monosaccharide residue.
- Use HMBC data to determine the glycosidic linkage positions between the sugar units.
- $\circ$  Use coupling constants from the 1H NMR spectrum to determine the anomeric configurations ( $\alpha$  or  $\beta$ ).

# Potential Biological Activity and Signaling Pathway



While the specific biological activities of **Perisesaccharide B** are not yet fully elucidated, oligosaccharides derived from medicinal plants are known to exhibit a range of biological effects, including immunomodulatory, anti-inflammatory, and prebiotic activities.[6][7][8] A hypothetical signaling pathway illustrating the potential immunomodulatory effect of **Perisesaccharide B** on an immune cell, such as a macrophage, is presented below.



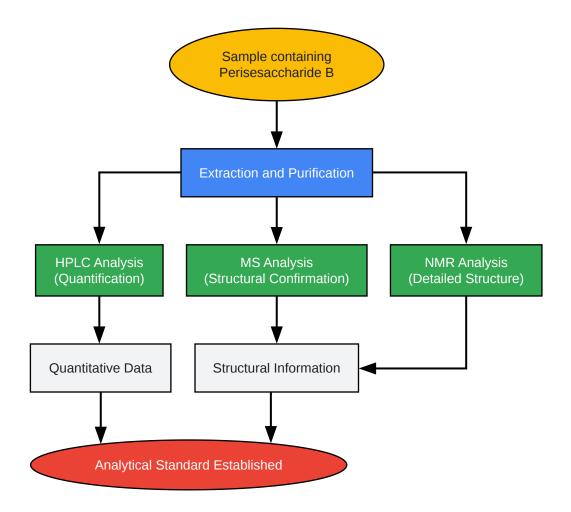
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Caption: Hypothetical immunomodulatory signaling pathway of Perisesaccharide B.

# **Experimental Workflow**

The following diagram illustrates the overall workflow for the analysis of **Perisesaccharide B**.





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Caption: General workflow for establishing an analytical standard for **Perisesaccharide B**.

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